2-(3-Chloro-5-methoxyphenyl)propanoic acid
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Overview
Description
2-(3-Chloro-5-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)propionic acid
- 3-(2-Methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
Uniqueness
2-(3-Chloro-5-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its interactions with biological targets.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(3-chloro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6(10(12)13)7-3-8(11)5-9(4-7)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
MGDDYGITKLNJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)OC)C(=O)O |
Origin of Product |
United States |
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